Product packaging for Boc-N-Me-D-Arg(Tos)-OH(Cat. No.:)

Boc-N-Me-D-Arg(Tos)-OH

Cat. No.: B12821644
M. Wt: 442.5 g/mol
InChI Key: OTYPUFUDTDVBRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-N-Me-D-Arg(Tos)-OH is a synthetic derivative of the amino acid arginine, designed for use in solid-phase peptide synthesis (SPPS). alfa-chemistry.com Its structure incorporates four key modifications from the natural L-arginine: a tert-butyloxycarbonyl (Boc) group on the α-amine, a methyl (Me) group on the α-amine, a D-configuration at the α-carbon, and a tosyl (Tos) group protecting the side-chain guanidino function. Each of these features is intentionally introduced to control reactivity and modulate the properties of the final peptide. This compound serves as a valuable tool for chemists aiming to create peptides with enhanced stability, altered conformation, and specific biological activities that are unachievable with natural amino acids alone.

Table 1: Functional Components of this compound

Component Full Name Type of Modification Purpose in Peptide Synthesis
Boc tert-Butyloxycarbonyl Nα-Amine Protecting Group Prevents unwanted polymerization during peptide coupling; removed under acidic conditions. peptide.comorganic-chemistry.org
N-Me N-Methyl Backbone Modification Increases resistance to enzymatic degradation, enhances solubility, and restricts peptide conformation. merckmillipore.comscielo.org.mx
D-Arg D-Arginine Stereochemical Isomer Confers significant stability against proteases, leading to longer biological half-life. nih.govlifetein.com
Tos Tosyl (p-Toluenesulfonyl) Side-Chain Protecting Group Masks the highly reactive guanidino group of arginine to prevent side reactions during synthesis. peptide.compeptide.com

The synthesis of peptides is a stepwise process that involves the sequential coupling of amino acids to form a chain. Because amino acids are polyfunctional molecules, containing at least an amine group, a carboxylic acid group, and a side chain, selective protection is essential to ensure the formation of the correct peptide bond and prevent unwanted side reactions. peptide.comcsic.es Protecting groups are temporary modifications that mask a reactive functional group, rendering it inert during a chemical reaction. ug.edu.pl

In peptide synthesis, the α-amine of an incoming amino acid must be protected to prevent it from reacting with itself (oligomerization). peptide.com The tert-butyloxycarbonyl (Boc) group is a widely used Nα-protecting group, particularly in the "Boc strategy" of solid-phase peptide synthesis. alfa-chemistry.compeptide.com It is stable to many reaction conditions but can be readily removed with moderate acids, such as trifluoroacetic acid (TFA), to allow for the next amino acid to be coupled. peptide.comorganic-chemistry.org

Furthermore, the reactive functional groups present in the side chains of many amino acids (like the guanidino group of arginine) must also be protected throughout the synthesis. peptide.com These side-chain protecting groups are typically designed to be stable to the conditions used for Nα-deprotection and are only removed at the final stage of synthesis, often during cleavage of the peptide from the solid support. peptide.com This concept of differential removal is known as an "orthogonal protection strategy," which is fundamental to the successful synthesis of complex peptides. peptide.comorganic-chemistry.org

Arginine is a unique amino acid due to its side chain, which contains a guanidinium (B1211019) group. This group is strongly basic (pKa ≈ 12.5) and remains protonated under physiological conditions, conferring a positive charge. The planar, charge-delocalized nature of the guanidinium group allows it to form multiple hydrogen bonds and engage in strong electrostatic interactions, making it a critical residue for molecular recognition, protein stability, and biological function. peptide.comresearchgate.net

In peptide science, arginine and its derivatives are of great interest for several reasons:

Biological Activity: The guanidinium group is often essential for the binding of peptides to their biological targets, including enzymes and cell surface receptors. peptide.comresearchgate.net

Cell Penetration: Arginine-rich peptides are well-known for their ability to cross cellular membranes, making them valuable as carriers for delivering drugs and other molecular cargo into cells. nih.gov

Modulating Aggregation: Arginine can act as a suppressor of protein aggregation and is used in the biopharmaceutical industry to improve protein solubility and stability. nih.gov

Synthetic Utility: To incorporate arginine into a peptide synthetically, its highly reactive guanidino group must be masked. Protecting groups like tosyl (Tos), pentamethylchromansulfonyl (Pmc), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) are commonly used. peptide.compeptide.com The tosyl group is a robust protecting group that is stable throughout Boc-based synthesis and is typically removed with strong acids like hydrogen fluoride (B91410) (HF). peptide.compeptide.com

N-methylation, the substitution of the amide proton in a peptide backbone with a methyl group, is a powerful strategy for optimizing the properties of bioactive peptides. merckmillipore.comresearchgate.net This seemingly minor modification can induce significant changes in a peptide's biological and physicochemical characteristics. scielo.org.mx

Key effects of N-methylation include:

Proteolytic Resistance: The presence of the N-methyl group provides steric hindrance that blocks access by proteolytic enzymes, which are responsible for degrading peptides in the body. This dramatically increases the peptide's stability and in vivo half-life. merckmillipore.comscielo.org.mxenamine.net

Conformational Constraint: N-methylation restricts the rotation around the peptide bond, reducing the conformational flexibility of the peptide backbone. This can lock the peptide into a specific bioactive conformation, potentially increasing its binding affinity and selectivity for its target. scielo.org.mxresearchgate.net

Improved Permeability and Solubility: By removing a hydrogen bond donor (the amide N-H), N-methylation can reduce interchain aggregation and increase the lipophilicity of a peptide, which may improve its solubility and ability to cross cell membranes. merckmillipore.comscielo.org.mx

However, the introduction of N-methylated amino acids can also present synthetic challenges, as the increased steric bulk can hinder coupling reactions during peptide synthesis. scielo.org.mx

With the exception of glycine, all amino acids are chiral molecules that exist as two non-superimposable mirror images, or enantiomers: the L-form and the D-form. Proteins in virtually all living organisms are constructed exclusively from L-amino acids. rsc.org The strategic incorporation of D-amino acids into synthetic peptides is a cornerstone of modern medicinal chemistry. jpt.com

The primary advantage of using D-amino acids is the enhanced stability they confer upon peptides. lifetein.com Proteases, the enzymes that break down peptides and proteins, are stereospecific and evolved to recognize and cleave peptide bonds between L-amino acids. Peptides containing D-amino acids are poor substrates for these enzymes, making them highly resistant to enzymatic degradation. nih.govlifetein.com This resistance translates to a much longer half-life in biological systems, a crucial property for therapeutic peptides. jpt.comnih.gov

Table 2: Mentioned Chemical Compounds

Abbreviation/Common NameFull Chemical Name
This compoundNα-tert-Butyloxycarbonyl-Nα-methyl-Nω-tosyl-D-arginine
Boctert-Butyloxycarbonyl
TosTosyl (p-Toluenesulfonyl)
PmcPentamethylchromansulfonyl
Pbf2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl
TFATrifluoroacetic acid
HFHydrogen fluoride
L-Arginine(S)-2-Amino-5-guanidinopentanoic acid
D-Arginine(R)-2-Amino-5-guanidinopentanoic acid
Glycine2-Aminoacetic acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30N4O6S B12821644 Boc-N-Me-D-Arg(Tos)-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O6S/c1-13-8-10-14(11-9-13)30(27,28)22-17(20)21-12-6-7-15(16(24)25)23(5)18(26)29-19(2,3)4/h8-11,15H,6-7,12H2,1-5H3,(H,24,25)(H3,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYPUFUDTDVBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for studying this compound in drug delivery systems?

  • Methodological Answer :
  • Feasible : Assess scalability of synthesis (e.g., ≥50 mg batches).
  • Novel : Explore PEGylation or nanoparticle conjugation for enhanced BBB penetration.
  • Ethical : Adhere to IACUC protocols for in vivo models.
  • Relevant : Link to unmet needs (e.g., antimicrobial resistance) .

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